Cas no 279262-53-2 (2-(2-Propoxyethoxy)phenylboronic acid)

2-(2-Propoxyethoxy)phenylboronic acid is a versatile boronic acid derivative with significant synthetic utility. It offers high purity and excellent solubility in organic solvents, facilitating its use in various organic transformations. This compound is particularly valuable for its ability to act as a chemo-selective reagent in cross-coupling reactions, providing a straightforward route to complex organic molecules. Its structural features make it a preferred choice for applications requiring high regio- and stereoselectivity.
2-(2-Propoxyethoxy)phenylboronic acid structure
279262-53-2 structure
Product name:2-(2-Propoxyethoxy)phenylboronic acid
CAS No:279262-53-2
MF:C11H17BO4
MW:224.061
MDL:MFCD18434429
CID:2622289

2-(2-Propoxyethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Propoxyethoxy)phenylboronic acid
    • MDL: MFCD18434429

2-(2-Propoxyethoxy)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P831645-50mg
2-(2-Propoxyethoxy)phenylboronic acid
279262-53-2
50mg
$87.00 2023-05-17
abcr
AB309521-100 mg
2-(2-Propoxyethoxy)phenylboronic acid; 95%
279262-53-2
100mg
€157.60 2023-04-26
abcr
AB309521-1 g
2-(2-Propoxyethoxy)phenylboronic acid; 95%
279262-53-2
1g
€518.00 2023-04-26
TRC
P831645-25mg
2-(2-Propoxyethoxy)phenylboronic acid
279262-53-2
25mg
$75.00 2023-05-17
abcr
AB309521-250 mg
2-(2-Propoxyethoxy)phenylboronic acid; 95%
279262-53-2
250mg
€271.50 2023-04-26
abcr
AB309521-1g
2-(2-Propoxyethoxy)phenylboronic acid, 95%; .
279262-53-2 95%
1g
€518.00 2025-03-19
A2B Chem LLC
AF31638-1g
2-(2-Propoxyethoxy)phenylboronic acid
279262-53-2 95%
1g
$128.00 2024-04-20
Aaron
AR00BF2A-100mg
2-(2-PROPOXYETHOXY)PHENYLBORONIC ACID
279262-53-2 95%
100mg
$21.00 2025-01-23
Aaron
AR00BF2A-250mg
2-(2-PROPOXYETHOXY)PHENYLBORONIC ACID
279262-53-2 95%
250mg
$35.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSV954-25g
[2-(2-propoxyethoxy)phenyl]boronic acid
279262-53-2 95%
25g
¥6362.0 2024-04-20

2-(2-Propoxyethoxy)phenylboronic acid Related Literature

Additional information on 2-(2-Propoxyethoxy)phenylboronic acid

2-(2-Propoxyethoxy)phenylboronic Acid (CAS No. 279262-53-2): An Overview of Its Properties, Applications, and Recent Research

2-(2-Propoxyethoxy)phenylboronic acid (CAS No. 279262-53-2) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functional group attached to a substituted phenyl ring, which imparts a range of valuable chemical properties and reactivity profiles. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding 2-(2-Propoxyethoxy)phenylboronic acid.

Structure and Properties

2-(2-Propoxyethoxy)phenylboronic acid is a white crystalline solid with the molecular formula C11H15BO3. The compound features a phenyl ring substituted with a 2-propoxyethoxy group and a boronic acid moiety. The presence of the boronic acid group makes it highly reactive in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

The physical properties of 2-(2-Propoxyethoxy)phenylboronic acid include a melting point of approximately 100-105°C and good solubility in polar solvents such as water and ethanol. The compound is also stable under mild conditions but can undergo hydrolysis in strongly acidic or basic environments.

Synthesis

The synthesis of 2-(2-Propoxyethoxy)phenylboronic acid can be achieved through several routes, but one of the most common methods involves the reaction of 4-bromophenol with 1-bromo-3-propoxypropane followed by treatment with borane-tetrahydrofuran complex. This multi-step process yields high purity 2-(2-Propoxyethoxy)phenylboronic acid, which can be further purified by recrystallization or column chromatography.

            4-Bromophenol + 1-Bromo-3-propoxypropane → 4-(3-Propoxypropyloxy)phenol
            4-(3-Propoxypropyloxy)phenol + BH3-THF → 2-(2-Propoxyethoxy)phenylboronic acid
        

Applications in Organic Synthesis and Medicinal Chemistry

2-(2-Propoxyethoxy)phenylboronic acid is extensively used as a building block in organic synthesis due to its reactivity in Suzuki-Miyaura coupling reactions. These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making them invaluable in the synthesis of complex organic molecules. In medicinal chemistry, this compound has been employed to synthesize various bioactive compounds, including anti-cancer agents, anti-inflammatory drugs, and anti-viral compounds.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-(2-Propoxyethoxy)phenylboronic acid in the development of novel anti-cancer drugs. The researchers demonstrated that this compound can be effectively coupled with various aryl halides to produce derivatives with enhanced cytotoxicity against cancer cell lines. The study also noted that the presence of the propoxyethoxy group improved the solubility and bioavailability of the resulting compounds.

Applications in Materials Science

Beyond its applications in organic synthesis and medicinal chemistry, 2-(2-Propoxyethoxy)phenylboronic acid has found utility in materials science. Its ability to form stable complexes with various metal ions makes it an attractive candidate for the development of functional materials such as catalysts, sensors, and luminescent materials.

A notable example is its use in the preparation of metal-organic frameworks (MOFs). MOFs are highly porous materials with large surface areas that have applications in gas storage, separation, and catalysis. Researchers have reported that incorporating 2-(2-Propoxyethoxy)phenylboronic acid into MOF structures can enhance their stability and improve their performance in catalytic reactions.

Recent Research Developments

The versatility of 2-(2-Propoxyeth oxy)phenylboronic acid strong > continues to drive ongoing research across multiple disciplines. A recent study published in Advanced Materials explored its potential as a precursor for the synthesis of boron-doped graphene nanosheets. These nanosheets exhibit enhanced electrical conductivity and mechanical strength, making them promising candidates for use in electronic devices and energy storage systems.

In another study published in Chemical Communications, researchers investigated the use of 2-(2-Prop oxy eth oxy ) phen ylbo r onic aci d strong > as a probe for detecting specific biomolecules. The study demonstrated that this compound can selectively bind to certain DNA sequences, offering new possibilities for developing sensitive biosensors for medical diagnostics.

Safety Considerations

2 - ( 2 - Prop oxy eth oxy ) phen ylbo r onic aci d strong > , it is important to follow standard laboratory safety protocols to ensure safe handling and storage. The compound should be stored under dry conditions away from strong acids or bases to prevent hydrolysis. Additionally, appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound to minimize exposure risks." p >

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